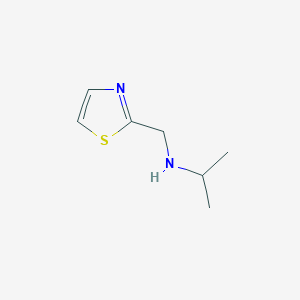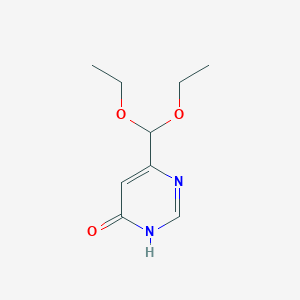
6-(Diethoxymethyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethoxymethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological and chemical applications. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethoxymethyl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with diethoxymethylating agents under controlled conditions. For instance, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing dimethylformamide (DMF) provides a dechlorinated product, which can then be reacted with respective aryl amines in refluxing isopropanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
6-(Diethoxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
科学的研究の応用
6-(Diethoxymethyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-(Diethoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells .
類似化合物との比較
Similar Compounds
4,6-Dihydroxypyrimidine: Similar in structure but with hydroxyl groups at positions 4 and 6.
4,6-Diaminopyrimidine: Contains amino groups at positions 4 and 6.
6-Chloropyrimidin-4-ol: Chlorine atom at position 6 instead of the diethoxymethyl group.
Uniqueness
6-(Diethoxymethyl)pyrimidin-4-ol is unique due to its diethoxymethyl group at position 6, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
4-(diethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3/c1-3-13-9(14-4-2)7-5-8(12)11-6-10-7/h5-6,9H,3-4H2,1-2H3,(H,10,11,12) |
InChIキー |
XMBUYMQJFXTNDR-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC(=O)NC=N1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




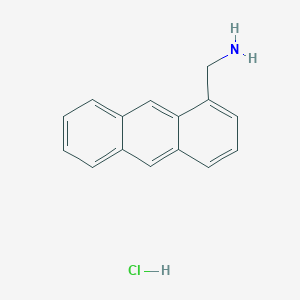
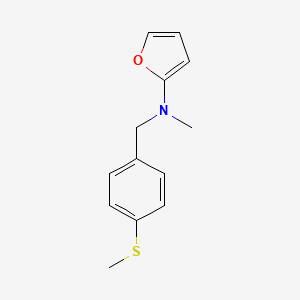
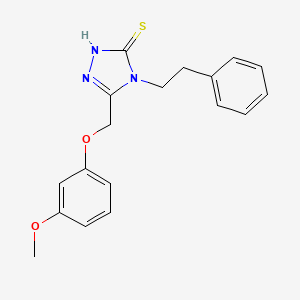

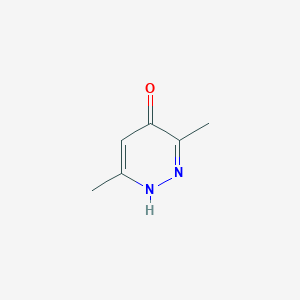


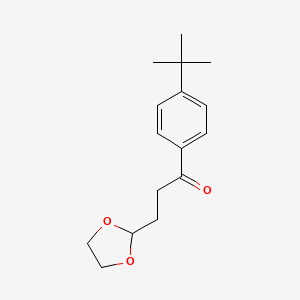
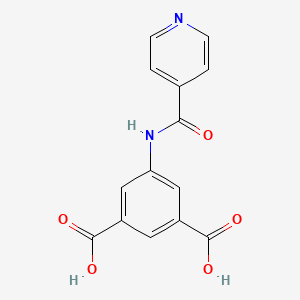
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
